Methyl 2-(methylamino)benzoate

Catalog No.
S567678
CAS No.
85-91-6
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(methylamino)benzoate

CAS Number

85-91-6

Product Name

Methyl 2-(methylamino)benzoate

IUPAC Name

methyl 2-(methylamino)benzoate

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6,10H,1-2H3

InChI Key

GVOWHGSUZUUUDR-UHFFFAOYSA-N

SMILES

CNC1=CC=CC=C1C(=O)OC

Solubility

INSOL IN WATER; SOL IN ALCOHOL, ETHER
SOL IN MOST COMMON ORGANIC SOLVENTS
475 mg/L @ 20 °C (exp)
Insoluble in water; Slightly soluble in glycerol; Soluble in oils
Soluble (in ethanol)

Synonyms

Methyl-N-methylanthranilate

Canonical SMILES

CNC1=CC=CC=C1C(=O)OC

Limited Application:

While Dimethylanthranilate possesses a unique chemical structure and specific properties, its application in scientific research is limited. The primary focus of research on Dimethylanthranilate revolves around its safety and potential health hazards, particularly in consumer products due to its widespread use as a fragrance ingredient.

Safety Assessments:

Several scientific bodies have conducted assessments on the safety of Dimethylanthranilate, including the Scientific Committee on Consumer Safety (SCCS) of the European Commission []. These assessments typically involve investigating potential allergenicity, phototoxicity, and genotoxicity [, ].

  • Allergenicity: Studies suggest that Dimethylanthranilate exhibits low allergenic potential []. However, further research is recommended to confirm this finding, especially at higher concentrations [].
  • Phototoxicity: Research indicates that Dimethylanthranilate can potentially cause phototoxic reactions upon exposure to sunlight []. This highlights the importance of proper labeling and usage guidelines for products containing Dimethylanthranilate.
  • Genotoxicity: Limited studies have been conducted on the genotoxic potential (potential to damage genetic material) of Dimethylanthranilate. The results are inconclusive, and further research is needed to definitively assess its genotoxicity [].

Methyl 2-(methylamino)benzoate, also known as methyl methylanthranilate, is an ester with the chemical formula C9H11NO2 . It is characterized by its distinct aroma, reminiscent of orange and mandarin peel . The compound belongs to the class of aminobenzoic acids, specifically a benzoic acid derivative containing an amine group attached to the benzene ring .

The compound's structure consists of a benzene ring with a methylamino group (-NHCH3) at the ortho position and a methyl ester group (-COOCH3) attached to the same carbon. This unique arrangement contributes to its specific chemical and physical properties.

Dimethylanthranilate is generally considered safe for intended use in cosmetics and flavorings when used within recommended concentrations []. However, it can cause skin irritation or allergic reactions in some individuals [].

The pleasant odor of Dimethylanthranilate is attributed to its interaction with olfactory receptors in the nose. The specific mechanism involves the molecule binding to these receptors, triggering a signal transduction pathway that is perceived as a smell by the brain []. In terms of its flavoring properties, the interaction with taste receptors on the tongue is likely involved, but the exact mechanism requires further investigation.

Due to its functional groups:

  • Hydrolysis: The ester group can undergo hydrolysis in the presence of water and a catalyst, yielding 2-(methylamino)benzoic acid and methanol.
  • Esterification: The compound can be synthesized through the esterification of 2-(methylamino)benzoic acid with methanol in the presence of an acid catalyst.
  • Nucleophilic substitution: The ester group is susceptible to nucleophilic attack, allowing for the formation of various derivatives.
  • Electrophilic aromatic substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, although the presence of the methylamino group affects the reactivity and orientation of these reactions.

Methyl 2-(methylamino)benzoate exhibits several biological activities:

  • Insect attractant: Like its structural analog methyl benzoate, it may act as an attractant for certain insect species, particularly orchid bees .
  • Flavor and fragrance: The compound's pleasant aroma makes it useful in the food and perfume industries .
  • Potential metabolite: As a derivative of anthranilic acid, it may play a role in certain metabolic pathways, although further research is needed to elucidate its specific biological functions .

Several methods can be employed to synthesize methyl 2-(methylamino)benzoate:

  • Direct esterification: Reacting 2-(methylamino)benzoic acid with methanol in the presence of an acid catalyst.
  • Methylation of methyl anthranilate: Treating methyl 2-aminobenzoate with a methylating agent such as methyl iodide or dimethyl sulfate.
  • Reduction of methyl 2-nitrobenzoate: Reducing methyl 2-nitrobenzoate followed by methylation of the resulting amine group.
  • Palladium-catalyzed reactions: Advanced synthetic methods using palladium catalysts can be employed for the selective formation of the methylamino group .

Methyl 2-(methylamino)benzoate finds applications in various industries:

  • Perfumery: Its pleasant aroma makes it a valuable ingredient in fragrances and perfumes .
  • Flavoring agent: The compound is used as a flavoring agent in the food industry, imparting a grapefruit-like aroma .
  • Organic synthesis: It serves as a precursor for the synthesis of more complex organic compounds, particularly in the pharmaceutical industry.
  • Insect studies: The compound may be used in entomological research, particularly in studies involving orchid bees .

Methyl 2-(methylamino)benzoate can interact with various biological systems:

  • Olfactory receptors: Its aromatic properties suggest interactions with olfactory receptors, contributing to its use in fragrances.
  • Enzymatic interactions: As an ester, it may interact with esterases and other hydrolytic enzymes in biological systems.
  • Potential receptor binding: Given its structural similarity to neurotransmitters like serotonin, it may interact with certain neuroreceptors, although this requires further investigation.

Similar Compounds

Several compounds share structural similarities with methyl 2-(methylamino)benzoate:

  • Methyl benzoate: Lacks the methylamino group but shares the methyl ester functionality .
  • Methyl anthranilate (methyl 2-aminobenzoate): Contains an unsubstituted amino group instead of the methylamino group .
  • 2-(Methylamino)benzoic acid: The carboxylic acid analog of the compound .
  • Ethyl 2-(methylamino)benzoate: Contains an ethyl ester group instead of a methyl ester.
  • N,N-Dimethyl anthranilate: Contains two methyl groups on the amino nitrogen.

Methyl 2-(methylamino)benzoate is unique among these compounds due to its specific combination of the methylamino group and methyl ester, which contributes to its particular aroma and reactivity profile. This unique structure makes it valuable in fragrance and flavor applications while also serving as an important intermediate in organic synthesis.

Physical Description

Colorless or pale yellow liquid with an odor of grapes; [Hawley] Pale-yellow liquid with a slightly blue fluorescence or solid; Odor like orange peels; mp = 18.5-19.5 deg C; [HSDB]
Liquid
Pale yellow liquid with bluish fluorescence; Grape-like aroma

Color/Form

PALE-YELLOW LIQ WITH SLIGHT BLUISH FLUORESCENCE
CRYSTALS FROM PETROLEUM ETHER

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

165.078978594 g/mol

Monoisotopic Mass

165.078978594 g/mol

Boiling Point

256 °C @ 760 MM HG
255.00 to 256.00 °C. @ 760.00 mm Hg

Flash Point

91 °C

Heavy Atom Count

12

Taste

MUSTY, GRAPE-LIKE FLAVOR, SOMEWHAT MORE BERRY-LIKE THAN GRAPE

Density

1.120 @ 15 °C
1.124-1.132

Odor

ORANGE & MANDARIN-PEEL-LIKE ODOR

Melting Point

18.5-19.5 °C
19 °C

UNII

5Z37T562P9

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1667 of 1722 companies (only ~ 3.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

85-91-6

Wikipedia

Dimethyl anthranilate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

SYNTHESIS: BY METHYLATION OF METHYL ANTHRANILATE OR ESTERIFICATION OF N-METHYLANTHRANILIC ACID. ASSAY: 98% MIN (99%).

General Manufacturing Information

Benzoic acid, 2-(methylamino)-, methyl ester: ACTIVE
REPORTED USES: NON-ALCOHOLIC BEVERAGES 5.1 PPM; ICE CREAM, ICES, ETC 5.0 PPM; CANDY 18 PPM; BAKED GOODS 17 PPM; JELLIES 4.0 PPM.
REPORTED FOUND IN MANDARIN ESSENTIAL OIL & MANDARIN-LEAVES ESSENTIAL OIL (50-76.5%); ALSO REPORTED IN OIL FROM BULBS OF KAEMPFERIA ETHELAE L; IN ORANGE PETITGRAIN, & IN OIL FROM HYACINTH FLOWERS.

Dates

Modify: 2023-08-15

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